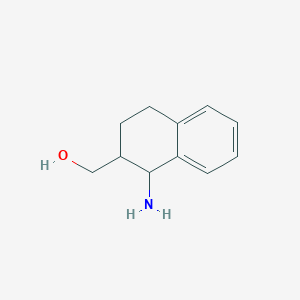

(1-Amino-1,2,3,4-tetrahydronaphthalen-2-yl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

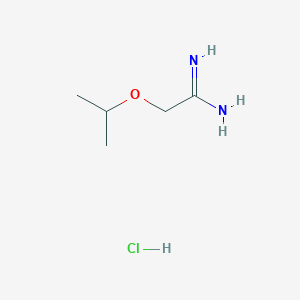

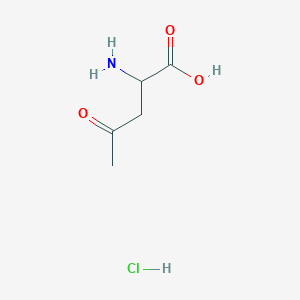

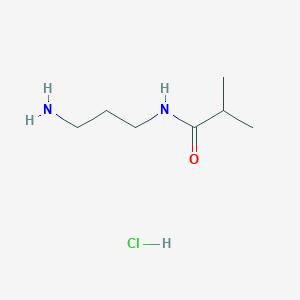

“(1-Amino-1,2,3,4-tetrahydronaphthalen-2-yl)methanol” is a chemical compound with the molecular weight of 177.25 . It is also known as rac-[(1R,2R)-1-amino-1,2,3,4-tetrahydronaphthalen-2-yl]methanol . .

Molecular Structure Analysis

The InChI code for “(1-Amino-1,2,3,4-tetrahydronaphthalen-2-yl)methanol” is 1S/C11H15NO/c12-11-9(7-13)6-5-8-3-1-2-4-10(8)11/h1-4,9,11,13H,5-7,12H2/t9-,11+/m0/s1 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model .Physical And Chemical Properties Analysis

“(1-Amino-1,2,3,4-tetrahydronaphthalen-2-yl)methanol” is a powder that is stored at room temperature . It has a molecular weight of 177.25 .Aplicaciones Científicas De Investigación

Chemical Synthesis and Structural Rearrangements : A study by Stoll et al. (1978) explored the derivatives of 5,9-Methano,7,8,9-tetrahydro-5H-benzocycloheptene and their rearrangements to the 1,4-Ethano-I,2,3,4-tetrahydronaphthalene System. They focused on the reduction of oximes to yield amines and aziridines, providing insights into complex chemical synthesis and structural transformations of related compounds (Stoll et al., 1978).

Fluorescence Quenching in Solvents : Chatterjee et al. (1986) investigated the fluorescence emission of 1-amino-5,6,7,8-tetrahydronaphthalene, focusing on its quenching by pyridine and the role of π-electron delocalization via hydrogen bonds. The study provides insights into the photophysical properties of tetrahydronaphthalene derivatives in various solvents, highlighting the importance of molecular conformation and solvent interactions (Chatterjee et al., 1986).

Catalytic Synthesis of Tetrahydronaphthyridines : Xiong et al. (2015) described a ruthenium-catalyzed method for synthesizing 1,2,3,4-tetrahydronaphthyridines from o-aminopyridyl methanols and alcohols. Their research contributes to efficient and practical approaches for creating structurally unique products, emphasizing atom- and step-economic processes (Xiong et al., 2015).

Chiral Auxiliary in Asymmetric Synthesis : Orsini et al. (2005) utilized (1 S ,2 S )-1-Amino-2-hydroxy-1,2,3,4-tetrahydronaphthalene as a chiral auxiliary in Reformatsky-type reactions. This chemoenzymatic approach for synthesizing asymmetric compounds is significant in the field of stereochemistry and pharmaceutical synthesis (Orsini et al., 2005).

Mecanismo De Acción

Target of Action

It is structurally similar to 2-aminotetralin , which has been shown to inhibit the reuptake of serotonin and norepinephrine . Therefore, it’s possible that this compound may also interact with these neurotransmitter systems.

Mode of Action

Based on its structural similarity to 2-aminotetralin , it may interact with its targets by binding to the serotonin and norepinephrine transporters, inhibiting the reuptake of these neurotransmitters and increasing their concentration in the synaptic cleft .

Biochemical Pathways

If it acts similarly to 2-aminotetralin , it may affect the serotonin and norepinephrine pathways, leading to increased neurotransmission and downstream effects related to mood regulation, pain perception, and other neurological functions .

Result of Action

If it acts similarly to 2-aminotetralin , it may lead to increased serotonin and norepinephrine neurotransmission, which could have various effects depending on the specific neural circuits involved .

Propiedades

IUPAC Name |

(1-amino-1,2,3,4-tetrahydronaphthalen-2-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c12-11-9(7-13)6-5-8-3-1-2-4-10(8)11/h1-4,9,11,13H,5-7,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KERFCYXXJGLLMP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C(C1CO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Amino-1,2,3,4-tetrahydronaphthalen-2-yl)methanol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(Methanesulfonylmethyl)oxan-4-yl]methanol](/img/structure/B1376630.png)

![[6-(Pyrrolidin-1-yl)pyridin-3-yl]boronic acid hydrochloride](/img/structure/B1376650.png)